5-(2-Fluorophenyl)-2,3-dihydroinden-1-one
Description
5-(2-Fluorophenyl)-2,3-dihydroinden-1-one is a fluorinated indenone derivative characterized by a 2-fluorophenyl substituent at the 5-position of the indenone core (C₉H₇O) (Fig. 1). The compound’s structure combines a bicyclic 2,3-dihydroinden-1-one framework with a fluorine atom at the ortho position of the phenyl ring.
Properties
IUPAC Name |
5-(2-fluorophenyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-4-2-1-3-12(14)10-5-7-13-11(9-10)6-8-15(13)17/h1-5,7,9H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNOLHNSSFRVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde and cyclopentanone.
Aldol Condensation: The 2-fluorobenzaldehyde undergoes an aldol condensation reaction with cyclopentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone is then dehydrated to form the desired indanone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. The purification process may involve recrystallization or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 5-(2-Fluorophenyl)-2,3-dihydro-1H-inden-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 5-(2-Fluorophenyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules
Biology:
Biological Studies: The compound’s structure and reactivity make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties. Its fluorophenyl group is known to enhance the biological activity of molecules, making it a candidate for drug development.
Industry:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following section compares 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one with key structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs and Substituent Effects
Table 1: Structural and Physicochemical Comparison
*Similarity scores (0–1) based on structural alignment algorithms (e.g., Tanimoto index) .
†Calculated relative to the target compound.
Key Observations:
5-Fluoro derivatives (e.g., C₉H₇FO) exhibit higher polarity, improving aqueous solubility but possibly reducing membrane permeability .
Biological Activity: Fluorinated analogs, such as 4-(2-fluorophenyl)-1,2,4-triazole-3-thiol, demonstrate significant antimicrobial and anti-inflammatory activities . The trifluoromethyl group in C₁₀H₇F₃O increases lipophilicity and metabolic stability, making it more suitable for drug development .
Pharmacological and Industrial Relevance
- Antimicrobial Applications : Chloroform extracts of Artemisia scopaeformis, containing fluorophenyl derivatives, show broad-spectrum antimicrobial activity . The target compound’s fluorinated structure may similarly interact with bacterial enzymes or membranes.
- Antioxidant Potential: Fluorine’s electronegativity can stabilize free radicals, suggesting utility in oxidative stress mitigation .
- Drug Development : The 2-fluorophenyl moiety is a common pharmacophore in kinase inhibitors and anti-inflammatory agents (e.g., prasugrel derivatives) .
Biological Activity
5-(2-Fluorophenyl)-2,3-dihydroinden-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that derivatives of 2,3-dihydroinden-1-one structures often exhibit significant biological activities, including enzyme inhibition and interaction with various molecular targets.
Antimicrobial Activity
Studies have shown that this compound exhibits promising antimicrobial effects. It has been tested against several bacterial strains, demonstrating a capacity to inhibit growth effectively. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or disruption of cellular metabolism.
Anticancer Properties
The anticancer potential of this compound has also been explored extensively. In vitro studies indicate that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of specific cellular pathways that lead to programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Interaction : The fluorophenyl group enhances binding affinity to molecular targets, which may improve the efficacy of the compound in therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HeLa cells | 10 | |
| AChE Inhibition | Human AChE | 5 |
Case Study: Anticancer Activity
In a notable study published in Pharmacology Research, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study: Enzyme Inhibition
Another investigation focused on the compound's role as an AChE inhibitor. The study demonstrated that this compound exhibited a competitive inhibition profile with an IC50 value of 5 µM, suggesting its potential use in treating cognitive disorders related to AChE dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
